molecular formula C82H149N31O26S B569988 Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA CAS No. 123063-31-0

Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA

Cat. No. B569988
CAS RN: 123063-31-0
M. Wt: 2017.345
InChI Key: NAPSKHHWYAWPQX-YJTOHMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a synthetic peptide with the empirical formula C82H149N31O26S . It has a molecular weight of 2017.32 . This peptide has been used in the preparation of peptide-functionalized supported phospholipid bilayers . It also supports neurite outgrowth and stimulates neuronal-like process formation .


Physical And Chemical Properties Analysis

“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a powder form synthetic peptide . It has an assay of ≥90% (HPLC) and should be stored at −20°C .

Scientific Research Applications

Cultivation of Human Adenoid-Cystic Carcinoma Cells

This peptide sequence is used in the cultivation of human adenoid-cystic carcinoma cells, which are a form of cancer that can occur in multiple body sites .

Manufacturing of Peptide-Functionalized Phospholipid Bilayers

It is also utilized for creating peptide-functionalized, supported phospholipid bilayers, which are essential in studying cell membranes and membrane proteins .

Cell-Free Synthesis of Cytochrome

The sequence aids in the cell-free synthesis of cytochrome bo (3) ubiquinol oxidase within artificial membranes, which is significant for understanding electron transport chains .

Neural Stem Cell Growth and Differentiation

A short peptide derived from this sequence has been shown to improve human neural stem cell (hNSC) attachment, proliferation, and differentiation into neurons when conjugated to poly(ethylene glycol) hydrogels .

Real-Time Detection and Discrimination of Amino Acids

This peptide can be functionalized for use in nanopores for the precise identification and quantification of amino acids, crucial for many biological applications .

Structural Analysis in Enzyme Active Sites

Artificial intelligence has been used to predict the binding styles of peptides, including sequences similar to this one, in the active sites of enzymes like papain and cathepsin K .

Antimicrobial Applications

Peptides, including sequences like this one, have been explored for their antimicrobial properties, which can be applied in developing new antibiotics or treatments for infections .

Diagnostic Purposes

Endogenous peptides are monitored for diagnostic purposes; similarly, synthetic peptides like this sequence could be used to monitor certain conditions or diseases .

Sigma-Aldrich Sigma-Aldrich Oxford Academic Nature AIP Publishing MDPI Peptides Guide

Future Directions

The use of “Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” in the preparation of peptide-functionalized supported phospholipid bilayers suggests potential applications in the field of biomaterials . Its ability to support neurite outgrowth and stimulate neuronal-like process formation also indicates potential uses in neuroscience research . Further studies could explore these possibilities in more detail.

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H149N31O26S/c1-12-39(6)60(78(137)105-47(21-14-16-28-84)71(130)112-58(37(2)3)76(135)100-44(11)65(124)111-59(38(4)5)77(136)110-53(33-114)73(132)99-43(10)63(122)107-52(32-57(118)119)72(131)106-51(79(138)139)24-19-31-95-82(91)92)113-75(134)55(35-116)108-64(123)41(8)96-61(120)40(7)97-68(127)50(25-26-56(86)117)104-69(128)46(20-13-15-27-83)102-70(129)49(23-18-30-94-81(89)90)101-62(121)42(9)98-67(126)48(22-17-29-93-80(87)88)103-74(133)54(34-115)109-66(125)45(85)36-140/h37-55,58-60,114-116,140H,12-36,83-85H2,1-11H3,(H2,86,117)(H,96,120)(H,97,127)(H,98,126)(H,99,132)(H,100,135)(H,101,121)(H,102,129)(H,103,133)(H,104,128)(H,105,137)(H,106,131)(H,107,122)(H,108,123)(H,109,125)(H,110,136)(H,111,124)(H,112,130)(H,113,134)(H,118,119)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSKHHWYAWPQX-YJTOHMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H149N31O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745641
Record name L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2017.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-OH

CAS RN

123063-31-0
Record name L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.